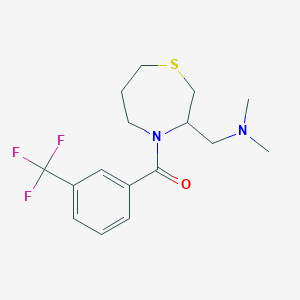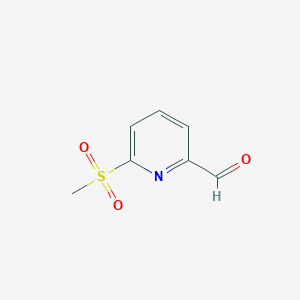
6-(Methylsulfonyl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methylsulfonyl)picolinaldehyde is a chemical compound with the CAS Number: 1780013-94-6 . It has a molecular weight of 185.2 and its IUPAC name is 6-(methylsulfonyl)picolinaldehyde . It is a solid substance stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of 6-(Methylsulfonyl)picolinaldehyde is C7H7NO3S . The InChI code is 1S/C7H7NO3S/c1-12(10,11)7-4-2-3-6(5-9)8-7/h2-5H,1H3 .Chemical Reactions Analysis
6-(Methylsulfonyl)picolinaldehyde has been used in the development of a new strategy of asymmetric carbonyl catalysis via a chiral Lewis acid-bonded aldehyde for the direct Mannich/condensation cascade reaction of glycine ester with aromatic aldimines . The co-catalytic system of 2-picolinaldehyde and chiral Yb III - N, N ′-dioxides was identified to be efficient under mild conditions .Physical And Chemical Properties Analysis
6-(Methylsulfonyl)picolinaldehyde is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Photochemical and Electrochemical Studies
A study by Fernández et al. (2014) described the synthesis of lanthanide complexes using a derivative of picolinaldehyde, which exhibited photochemical induced isomerizations and coordination to metal centers. This research highlights the potential of such complexes in the development of materials with unique photoresponsive properties. The electrochemical properties of these complexes were also explored, showing that they are electroactive species, suggesting applications in electronic devices or sensors (Fernández et al., 2014).
Analytical Reagents
Otomo and Kodama (1973) synthesized picolinaldehyde derivatives for use as analytical reagents. They investigated the acid dissociation constants and reactions with metal ions, indicating these compounds' utility in chemical analysis and possibly in the development of new sensors or diagnostic tools (Otomo & Kodama, 1973).
Electrophosphorescent Light-Emitting Devices
Kim et al. (2011) evaluated a bis-sulfone small molecule as a host for phosphor iridium complexes in organic light-emitting devices. This study opens avenues for the use of picolinaldehyde derivatives in improving the efficiency and lowering the operational voltages of OLEDs, which are crucial for display and lighting technologies (Kim et al., 2011).
DNA Binding and Photocleavage
Research by Kawade et al. (2011) on mixed ligand cobalt(II) picolinate complexes explored their synthesis, characterization, DNA binding, and photocleavage abilities. These findings contribute to understanding how picolinaldehyde derivatives interact with biological molecules, which is critical for developing new therapeutic agents or molecular biology tools (Kawade et al., 2011).
Antioxidant Activity Assays
Ilyasov et al. (2020) discussed the reaction pathways in antioxidant capacity assays involving derivatives of picolinaldehyde. Such research is vital for developing new antioxidant compounds and understanding their mechanisms, with implications for food science, pharmacology, and materials science (Ilyasov et al., 2020).
Safety and Hazards
The safety information available indicates that 6-(Methylsulfonyl)picolinaldehyde has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H335 , which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively.
特性
IUPAC Name |
6-methylsulfonylpyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-12(10,11)7-4-2-3-6(5-9)8-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQUTIILZUWXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylsulfonyl)picolinaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2941939.png)
![tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2941941.png)
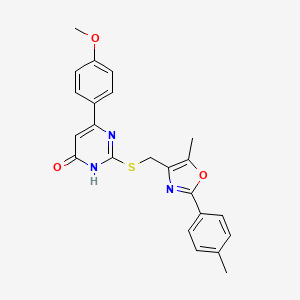
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B2941946.png)
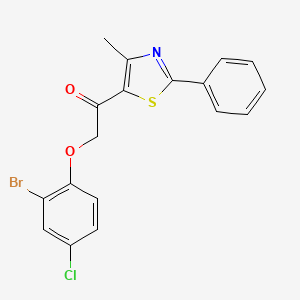
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2941948.png)
![(Z)-N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]pent-2-enamide](/img/structure/B2941952.png)

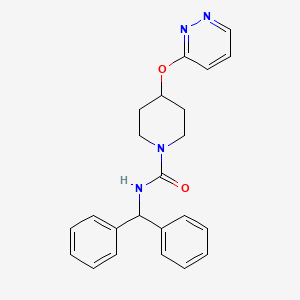

![4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2941956.png)

